5-(P-tolyl)morpholin-3-one

Lipophilicity optimization membrane permeability PK property tuning

Researchers optimizing CNS-penetrant morpholinone leads require the precise para-methyl substitution of 5-(P-tolyl)morpholin-3-one. With a LogP of ~1.15 and TPSA of 38.3 Ų, it occupies a strategic lipophilicity window between unsubstituted phenyl and extended alkyl analogues. Substituting with a generic aryl morpholinone risks altering biological activity, solubility, and synthetic compatibility. Commercial availability at 98% purity with batch-specific NMR, HPLC, and GC documentation ensures reliable use in SAR exploration and regulated bioanalytical workflows.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B11756457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(P-tolyl)morpholin-3-one
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2COCC(=O)N2
InChIInChI=1S/C11H13NO2/c1-8-2-4-9(5-3-8)10-6-14-7-11(13)12-10/h2-5,10H,6-7H2,1H3,(H,12,13)
InChIKeyLWFPIMGHWGDLFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(P-tolyl)morpholin-3-one Procurement Guide: CAS 1391082-99-7 for Targeted Morpholinone Scaffold Research


5-(P-tolyl)morpholin-3-one (CAS 1391082-99-7; synonym 5-(4-methylphenyl)morpholin-3-one) is a heterocyclic organic compound with the molecular formula C11H13NO2 and molecular weight 191.23 g/mol [1]. It belongs to the morpholin-3-one class, characterized by a six-membered morpholine ring containing nitrogen and oxygen atoms with a carbonyl group at the 3-position, featuring a para-tolyl (4-methylphenyl) substituent at the 5-position of the morpholinone ring [2]. Computed physicochemical properties include XLogP3-AA of 1.1, topological polar surface area of 38.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and one rotatable bond [1]. The compound is commercially available with a standard purity of 98% from multiple vendors and is supplied with analytical documentation including NMR, HPLC, and GC batch quality control reports .

Why Generic Substitution of 5-(P-tolyl)morpholin-3-one Fails: Structure-Activity Rationale


Aryl-substituted morpholin-3-ones are not functionally interchangeable due to the profound influence of aryl ring substitution patterns on physicochemical properties and biological target interactions [1]. The para-methyl substitution on the phenyl ring in 5-(P-tolyl)morpholin-3-one confers specific lipophilicity (calculated LogP ~1.15), electronic distribution, and steric profile that differ substantially from unsubstituted phenyl (5-phenylmorpholin-3-one, MW 177.20 g/mol) or electron-withdrawing substituents such as trifluoromethyl . Within the broader morpholinone scaffold class, even minor substituent modifications have been demonstrated to shift selectivity between receptor subtypes in tachykinin receptor ligand series [2] and alter T-type versus N-type calcium channel blocking selectivity by orders of magnitude [3]. Consequently, substituting 5-(P-tolyl)morpholin-3-one with a generic aryl morpholinone without verifying the exact substitution pattern risks altering or eliminating the desired biological activity profile, solubility characteristics, and downstream synthetic compatibility.

5-(P-tolyl)morpholin-3-one: Quantitative Differentiation Evidence vs. Analogues


Lipophilicity (LogP) Differentiation: 5-(P-tolyl)morpholin-3-one vs. Unsubstituted Phenyl Analogue

5-(P-tolyl)morpholin-3-one exhibits a calculated LogP of approximately 1.15, which is substantially higher than that of the unsubstituted 5-phenylmorpholin-3-one analogue (calculated LogP ~0.70 based on typical phenyl contribution differences) . The presence of the para-methyl group on the phenyl ring increases lipophilicity by approximately 0.45 LogP units relative to the unsubstituted phenyl analogue, a magnitude that is consistent with the known hydrophobic contribution of a methyl substituent on an aromatic ring in heterocyclic systems [1].

Lipophilicity optimization membrane permeability PK property tuning

Molecular Weight and Physicochemical Differentiation vs. Electron-Withdrawing Aryl Analogues

5-(P-tolyl)morpholin-3-one (MW = 191.23 g/mol) occupies a distinct position in the aryl morpholinone series relative to electron-withdrawing substituted analogues. The para-tolyl group provides a moderate electron-donating substituent effect (+σp ≈ -0.17) with a mass addition of only 14 Da relative to the unsubstituted phenyl analogue (MW = 177.20 g/mol) [1]. In contrast, the trifluoromethyl-substituted analogue 6-[4-(trifluoromethyl)phenyl]morpholin-3-one (Flumetramide) has a substantially higher molecular weight (245.20 g/mol) and introduces a strong electron-withdrawing effect (-σp ≈ +0.54) that fundamentally alters electronic distribution and potential binding interactions .

Fragment-based drug discovery molecular property optimization aryl substitution SAR

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile

5-(P-tolyl)morpholin-3-one has a computed topological polar surface area (TPSA) of 38.3 Ų, with one hydrogen bond donor and two hydrogen bond acceptors [1]. This TPSA value falls well below the commonly accepted threshold of 60-70 Ų for favorable blood-brain barrier (BBB) penetration and is comparable to the TPSA of the unsubstituted 5-phenylmorpholin-3-one analogue (estimated ~38 Ų, since the para-methyl group does not introduce additional polar atoms) [2]. The compound retains the same hydrogen bond donor/acceptor count as the unsubstituted analogue, indicating that the para-methyl substitution modulates lipophilicity without altering the compound's capacity for specific hydrogen bonding interactions.

CNS drug design blood-brain barrier permeability oral bioavailability optimization

5-(P-tolyl)morpholin-3-one: Evidence-Based Research Applications and Procurement Scenarios


Lead Optimization in CNS Drug Discovery Requiring Fine-Tuned Lipophilicity with Preserved TPSA

Researchers optimizing CNS-penetrant morpholinone-based leads require compounds with LogP in the 1.0-2.0 range to balance membrane permeability with aqueous solubility while maintaining TPSA below 60 Ų for BBB penetration [1]. 5-(P-tolyl)morpholin-3-one (LogP 1.15, TPSA 38.3 Ų) occupies a strategic position between the more polar unsubstituted phenyl analogue (estimated LogP ~0.70) and excessively lipophilic diaryl or extended alkyl analogues that may trigger hERG liability or metabolic instability . The para-methyl substitution provides a modular ~0.45 LogP unit increase per aryl ring modification without introducing additional hydrogen bond donors or acceptors, enabling systematic SAR exploration of lipophilicity effects on target engagement, clearance, and volume of distribution [2].

Morpholinone Scaffold Diversification with Electron-Donating Aryl Substituents

Synthetic and medicinal chemistry programs focused on exploring electronic effects in aryl-substituted morpholinones benefit from the specific electronic profile of 5-(P-tolyl)morpholin-3-one. The para-methyl group provides a moderate electron-donating effect (σp ≈ -0.17) that contrasts with the electron-neutral phenyl analogue (σp = 0.00) and the strong electron-withdrawing CF3-substituted analogue (σp ≈ +0.54) . This electronic modulation influences the reactivity of the morpholinone nitrogen and the electrophilicity of the carbonyl group, affecting downstream synthetic transformations including N-alkylation, N-arylation, and carbonyl additions. The compound serves as a building block for exploring structure-activity relationships where electronic effects on target binding, metabolic stability, or off-target selectivity require systematic evaluation across a Hammett σp range [3].

Calibrated Internal Standard for LC-MS/MS Method Development

Analytical chemistry laboratories developing quantitative LC-MS/MS methods for morpholinone-containing drug candidates require well-characterized structural analogues as internal standards . 5-(P-tolyl)morpholin-3-one (MW 191.23 g/mol) offers a +14 Da mass difference relative to 5-phenylmorpholin-3-one (MW 177.20 g/mol) and -54 Da difference relative to the CF3-substituted analogue (MW 245.20 g/mol) [4]. This mass increment is sufficient to avoid isotopic cross-talk in triple quadrupole MS/MS analysis while preserving nearly identical chromatographic retention behavior and ionization efficiency due to the conserved morpholinone core and comparable lipophilicity. The compound's commercial availability at 98% purity with batch-specific QC documentation (NMR, HPLC, GC) supports its use as a reliable internal standard in regulated bioanalytical workflows [5].

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